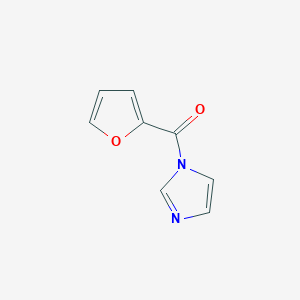

Furan-2-yl(1H-imidazol-1-yl)methanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6N2O2 |

|---|---|

Molecular Weight |

162.15 g/mol |

IUPAC Name |

furan-2-yl(imidazol-1-yl)methanone |

InChI |

InChI=1S/C8H6N2O2/c11-8(7-2-1-5-12-7)10-4-3-9-6-10/h1-6H |

InChI Key |

ZUATYPNOHDZNBB-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C(=O)N2C=CN=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Furan 2 Yl 1h Imidazol 1 Yl Methanone and Its Analogs

Development of Novel Synthetic Pathways to Furan-2-yl(1H-imidazol-1-yl)methanone

The creation of this specific ketone is not a trivial matter and relies on the strategic formation of its constituent parts—the furanoyl group and the imidazolyl group—followed by their successful conjugation.

The furan (B31954) ring is a fundamental component of many natural products and pharmaceuticals. researchgate.net The synthesis of the furanoyl moiety, specifically a furan ring substituted with a carbonyl group at the 2-position, can be achieved through several established methods.

Paal-Knorr Furan Synthesis : This is a classic method for synthesizing substituted furans, which involves the acid-catalyzed dehydration of 1,4-dicarbonyl compounds. researchgate.net While versatile, its application to the direct synthesis of this compound would require a pre-functionalized 1,4-dicarbonyl precursor.

Feist-Benary Furan Synthesis : This approach involves the reaction of an α-halogenated ketone with the enolate of a β-dicarbonyl compound. researchgate.net It offers a pathway to highly functionalized furans.

Metal-Catalyzed Cyclizations : Modern methods often employ transition metals to catalyze the formation of the furan ring. For instance, gold nanoparticles supported on titanium dioxide have been shown to catalyze the cycloisomerization of conjugated allenones into furans under mild conditions. organic-chemistry.org Similarly, palladium-catalyzed reactions are used to form substituted furans from various acyclic precursors. researchgate.netysu.am A silver(I)-catalyzed tandem cyclization/cross-coupling reaction of enynones has also been developed for synthesizing 2-alkenylfurans, which could be subsequently oxidized to the desired carbonyl. rsc.org

A comparative table of selected furan synthesis strategies is provided below.

| Synthesis Strategy | Precursors | Catalyst/Conditions | Typical Application |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Acid catalyst, heat | General synthesis of substituted furans |

| Feist-Benary Synthesis | α-Halogenated ketone, β-Dicarbonyl compound | Base | Synthesis of functionalized furans |

| Gold-Catalyzed Cycloisomerization | Conjugated allenones | Au/TiO₂, Acetic Acid | Mild synthesis of furans organic-chemistry.org |

| Palladium-Catalyzed Coupling | Furanyl halides, Organometallic reagents | Pd(0) complexes | Functionalization of preformed furan rings researchgate.netysu.am |

The imidazole (B134444) ring is another heterocycle of significant biological importance. nih.gov The introduction of the 1H-imidazol-1-yl group typically involves forming a C-N bond between the N-1 atom of the imidazole ring and the carbonyl carbon.

Nucleophilic Acyl Substitution : The most direct method involves the reaction of imidazole with an activated furan-2-carboxylic acid derivative, such as an acyl chloride (furan-2-carbonyl chloride) or an anhydride (B1165640). Imidazole acts as a nucleophile, attacking the electrophilic carbonyl carbon and displacing a leaving group.

Debus Synthesis : This method synthesizes the imidazole ring itself from a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849), offering a route to C-substituted imidazoles. researchgate.net

Radziszewski Synthesis : A variation of the Debus synthesis, this reaction condenses a dicarbonyl compound, an aldehyde, and ammonia to yield tri-substituted imidazoles. researchgate.net

One-Pot Multi-Component Reactions : Modern approaches facilitate the synthesis of highly substituted imidazoles in a single step from multiple starting materials, such as the reaction of benzil, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297). nih.govorganic-chemistry.org

A particularly effective and mild method for coupling a carboxylic acid with an amine or another nucleophile is through the use of 1,1'-Carbonyldiimidazole (CDI). nih.gov This reagent serves as an excellent activating agent for the carboxyl group of furan-2-carboxylic acid.

The reaction mechanism proceeds in two main steps:

Activation : Furan-2-carboxylic acid reacts with CDI. The imidazole groups of CDI are excellent leaving groups, leading to the formation of a highly reactive furan-2-carbonyl-1H-imidazolide intermediate.

Coupling : This activated intermediate then reacts with a second molecule of imidazole, which acts as the nucleophile. This second step forms the desired this compound product, releasing a molecule of imidazole as a byproduct.

This method is highly efficient and avoids the need for harsh conditions or the preparation of unstable acyl chlorides. nih.govthepharmajournal.com It has been successfully employed in the synthesis of various complex molecules, including pharmaceuticals like Rivaroxaban. thepharmajournal.com

| Step | Reactants | Intermediate/Product | Key Features |

| 1. Activation | Furan-2-carboxylic acid + 1,1'-Carbonyldiimidazole (CDI) | Furan-2-carbonyl-1H-imidazolide | Forms a highly reactive acyl-imidazolide |

| 2. Coupling | Furan-2-carbonyl-1H-imidazolide + Imidazole | This compound | Mild conditions, high efficiency nih.gov |

Exploration of Modern Synthetic Techniques for Heterocyclic Ketone Synthesis

The drive for "green chemistry" and higher efficiency has led to the adoption of modern techniques like microwave-assisted synthesis and advanced metal-catalyzed reactions. mdpi.comijpsjournal.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in chemical synthesis, offering significant advantages over conventional heating methods. ijpsjournal.com These benefits include dramatically reduced reaction times, increased product yields, and often milder reaction conditions. at.uanih.gov

The application of microwave irradiation can accelerate the synthesis of heterocyclic ketones by efficiently promoting key steps such as cyclizations, condensations, and coupling reactions. researchgate.net For example, the synthesis of 2,4,5-trisubstituted imidazoles from benzil, aldehydes, and ammonium acetate can be completed in minutes with excellent yields under solvent-free microwave conditions. researchgate.net Similarly, the formation of the furan ring via intramolecular Wittig-type reactions can be accelerated. organic-chemistry.org These protocols are particularly valuable for constructing libraries of diverse heterocyclic compounds for screening purposes. mdpi.com

| Reaction Type | Conventional Heating | Microwave-Assisted Synthesis | Reference |

| Synthesis of 5-aminopyrazolone | 4 hours, 80% yield | 2 minutes, 88% yield | ijpsjournal.com |

| Friedländer Synthesis of Quinolines | Low-to-moderate yields | 72% yield | nih.gov |

| Synthesis of Triaryl-1H-imidazole | Hours | Minutes, excellent yield | researchgate.net |

Transition metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. acs.org These methods are instrumental in the synthesis of complex ketones.

Heck-Type Carbonylations : In a variant of the Heck reaction, the C=O bond of an aldehyde can participate in an insertion/elimination sequence with an organometallic species, leading to ketone formation. ccspublishing.org.cn

Suzuki and Stille Couplings : These well-established reactions can be adapted for ketone synthesis. A common approach involves the palladium-catalyzed coupling of an organoboronic acid (Suzuki) or an organotin compound (Stille) with an acyl chloride or a related acyl donor. To form this compound, this could involve coupling a furan-2-boronic acid with an imidazolyl-carbonyl species.

Carbonylative Cross-Coupling : An elegant approach involves the "insertion" of a molecule of carbon monoxide (CO) between two coupling partners. researchgate.net For instance, a palladium-catalyzed reaction could couple a furan halide with an imidazole-based organometallic reagent in the presence of CO gas to directly form the ketone linkage. Cross-electrophile coupling is a modern alternative that avoids the need for pre-formed, often unstable, organometallic nucleophiles. researchgate.net

Coupling via N-Tosylhydrazones : A more recent strategy involves converting ketones or aldehydes into N-tosylhydrazones. These can then participate in transition-metal-catalyzed carbene-based cross-coupling reactions, significantly expanding the synthetic potential of carbonyl compounds. acs.orgresearchgate.net

| Coupling Reaction | Metal Catalyst | Coupling Partners | Key Feature |

| Suzuki Coupling | Palladium | Organoboronic acid + Acyl halide | Forms C-C bond with high functional group tolerance |

| Heck-Type Carbonylation | Palladium | Aldehyde + Organometallic species | Utilizes aldehyde C=O bond directly ccspublishing.org.cn |

| Carbonylative Cross-Coupling | Palladium, Nickel, Cobalt | Aryl/Heteroaryl halide + Organometallic reagent + CO | Direct insertion of a carbonyl group researchgate.net |

| N-Tosylhydrazone Coupling | Palladium, Copper | N-Tosylhydrazone + Organohalide | Carbene-based coupling pathway acs.orgresearchgate.net |

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules from three or more reactants in a single step. nih.gov This approach is highly valued for its efficiency, atom economy, and operational simplicity. nih.govtubitak.gov.tr MCRs provide a direct route to diverse heterocyclic scaffolds, including those containing furan and imidazole rings.

One notable example is the four-component synthesis of a novel furan-imidazole derivative, 1-(2,3-dihydrobenzo[b] nih.govacs.orgdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. nih.gov This reaction brings together benzil, ammonium acetate, an amine, and furan-2-carbaldehyde in the presence of a catalyst, demonstrating how the core furan-imidazole scaffold can be assembled efficiently. nih.gov The process involves refluxing the components in absolute ethanol (B145695), highlighting a practical application of MCRs for building complex heterocyclic systems. nih.gov

Other MCR strategies have been developed for synthesizing highly functionalized furans. For instance, the reaction between arylglyoxals, acetylacetone, and phenols can produce furan derivatives in high yields. tubitak.gov.tr Similarly, furan-2(5H)-one derivatives can be prepared through the multicomponent reaction of components like arylglyoxals and Meldrum's acid. researchgate.net These methods underscore the versatility of MCRs in generating a wide array of furan-containing structures, which could be adapted for the synthesis of this compound precursors. tubitak.gov.trresearchgate.net

Table 1: Example of a Multicomponent Reaction for Furan-Imidazole Synthesis

| Reactants | Catalyst | Solvent | Conditions | Product Scaffold | Ref |

|---|

One-Pot Synthetic Procedures for Enhanced Efficiency

One-pot syntheses have gained significant interest due to their ability to combine multiple reaction steps in a single flask, which increases efficiency by avoiding the isolation of intermediates. nih.govclockss.org This approach is particularly beneficial for creating polysubstituted furans and other complex heterocycles. chemistryviews.org

The synthesis of furan-imidazole derivatives has been successfully achieved using one-pot procedures. nih.gov A method for synthesizing 1-(2,3-dihydrobenzo[b] nih.govacs.orgdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole from four components in a single reaction vessel serves as a prime example of this efficiency. nih.gov Similarly, new classes of hetarylaminomethylidene derivatives of furan-2(3H)-ones can be synthesized in a one-pot, three-component reaction involving furan-2(3H)-ones, an ortho ester, and aromatic amines. nih.gov

Modern advancements in one-pot furan synthesis include visible-light-mediated photocatalysis. An iridium-based photocatalyst can be used to combine styrenes and α-chloro-alkyl ketones to yield a variety of polysubstituted furans. chemistryviews.org This method is valued for its use of readily available starting materials and broad functional group tolerance. chemistryviews.org Another efficient one-pot method involves a titanium-alkyne complex to produce 2-substituted furans from 3,3-diethoxypropyne and various aldehydes, with yields ranging from 68-85%. clockss.org

Synthesis of α-N-Heterocyclic Carbene-Boryl Ketones via Radical Chain Mechanisms

A sophisticated method for creating specialized ketone derivatives involves the synthesis of α-N-heterocyclic carbene (NHC)-boryl ketones. This reaction proceeds through a radical chain mechanism and offers a complementary approach to traditional methods that often require transition metal catalysts and diazocarbonyl precursors. nsf.gov NHCs are known to stabilize boryl radicals through electronic and steric effects, making this chemistry accessible. researchgate.net

The process involves reacting readily available alkenyl triflates with NHC-boranes in the presence of a base like diisopropylethylamine. nsf.govnih.gov This reaction yields stable α-NHC-boryl ketones with typical yields of 40-56%. nsf.gov The proposed radical chain mechanism consists of three key steps:

Addition : An NHC-boryl radical adds to the alkenyl triflate. nih.gov

Fragmentation : The resulting intermediate fragments to produce the α-NHC-boryl ketone, sulfur dioxide (SO₂), and a trifluoromethyl radical. nih.gov

Propagation : The trifluoromethyl radical abstracts a hydrogen atom from the starting NHC-borane, regenerating the NHC-boryl radical to continue the chain. nih.gov

This methodology is significant as it provides a pathway to functionalize ketones at the α-position with a boryl group, which can be a versatile handle for further synthetic transformations. Given that this compound is a ketone, this radical-based approach could be applied to generate novel borylated analogs.

T3P-Promoted Condensation for N-Alkenylated Heterocyclic Ketones

Propanephosphonic acid anhydride (T3P®) has emerged as a convenient and effective reagent for various organic transformations, particularly condensation reactions. researchgate.net It functions as a mild and efficient water scavenger with low toxicity, often leading to high yields and product purity. researchgate.net A key application is in the synthesis of N-alkenylated heterocycles through the condensation of NH-heterocycles with ketones. acs.orgnih.gov

This metal- and base-free protocol is attractive for its operational simplicity and tolerance of diverse functional groups. acs.orgnih.gov The reaction typically involves heating an NH-heterocycle, such as imidazole or its derivatives, with a ketone in the presence of T3P, often under microwave irradiation to accelerate the process. nih.gov This method has been successfully applied to a wide range of five-membered heteroarenes, including imidazole, pyrazole, and triazole, affording N-alkenylated products in good to excellent yields (up to 94%). acs.org The utility of this protocol has been demonstrated in the synthesis of pharmaceutically relevant scaffolds and can be extended to one-pot reductive amination sequences. acs.orgnih.gov This makes it a highly relevant strategy for synthesizing derivatives of this compound.

Table 2: T3P-Promoted N-Alkenylation of Heterocycles

| Heterocycle | Ketone | Reagent | Conditions | Product Type | Yield | Ref |

|---|---|---|---|---|---|---|

| 3-Methylindole | Cyclohexanone | T3P (50 wt % in EtOAc) | 120 °C, 20 min | N-Alkenylated Indole | 94% | acs.org |

Optimization of Reaction Conditions and Parameters

Strategies for Maximizing Reaction Yields

Optimizing reaction conditions is fundamental to achieving high yields in chemical synthesis. For the preparation of furan and imidazole derivatives, several strategies have proven effective.

Reagent Stoichiometry : Using an excess of one reactant can drive a reaction to completion. For instance, in the T3P-promoted synthesis of N-alkenylated heterocycles, using a threefold excess of the ketone component led to full conversion. acs.org

Temperature and Time : Reaction temperature is a critical parameter. In a one-pot synthesis of furan derivatives, changing the reaction conditions from room temperature to reflux significantly improved the yield. tubitak.gov.tr Similarly, for certain T3P-catalyzed reactions, higher temperatures of up to 160 °C and longer reaction times were necessary for more complex substrates. acs.org However, for CO₂ hydrogenation, increasing the temperature above an optimum of 150 °C led to a drop in yield, indicating that an optimal temperature must be determined for each specific reaction. acs.org

Catalyst and Solvent Choice : The selection of an appropriate catalyst and solvent system is crucial. The synthesis of a furan-imidazole analog was effectively carried out in absolute ethanol. nih.gov In other cases, microwave irradiation has been shown to significantly shorten reaction times and provide high yields (80-88%) in the synthesis of benzofuran-pyrazolyl methanone (B1245722) derivatives. researchgate.net

Pressure : For reactions involving gases, such as hydrogenation, pressure is a key variable. Optimizing pressure alongside temperature and catalyst loading is essential for maximizing turnover numbers and yield. acs.org

Methodologies for Enhancing Compound Purity

Achieving high purity of the final compound is as important as maximizing its yield. Several techniques are employed during and after the reaction to ensure the isolation of a pure product.

Chromatography : Column chromatography is a standard and highly effective method for purifying organic compounds. A furan-imidazole derivative was purified by column chromatography using an ethyl acetate and benzene (B151609) mixture as the eluent. nih.gov Simple filtration through a silica (B1680970) plug can also be sufficient for purification, as demonstrated in a T3P-promoted condensation, offering a quicker alternative. acs.org

Recrystallization : This is a classic technique for purifying solid compounds. The final step in the synthesis of a furan-imidazole analog involved recrystallization from ethanol by slow evaporation to obtain the pure product. nih.gov

Efficient Reagents and Workup : The choice of reagents can influence the purity of the final product and the ease of its isolation. T3P is known to facilitate reactions that result in high-purity end products with minimal epimerization. researchgate.net Syntheses that feature an "easy workup process" are highly desirable as they simplify purification and often lead to cleaner products. researchgate.net

Reaction Conditions : Preventing side reactions by carefully controlling conditions is key. For instance, protecting a reaction mixture from light was found to be critical for the success of a synthesis involving a diazonium salt. acs.org

By employing these optimization and purification strategies, chemists can efficiently synthesize this compound and its analogs with high yield and purity, facilitating further research and application.

Approaches for Introducing Structural Diversity in Analog Design

The generation of analogs of this compound is crucial for exploring structure-activity relationships (SAR) and optimizing drug-like properties. A variety of synthetic strategies can be employed to introduce structural diversity by modifying the furan ring, the imidazole moiety, or the central ketone linker. These modifications allow for a systematic investigation of how different substituents and structural features impact the compound's biological activity and pharmacokinetic profile.

Modification of the Furan Ring

The furan ring offers several positions for substitution, allowing for the introduction of a wide range of functional groups. These modifications can influence the electronic properties and steric profile of the molecule.

One common approach involves the use of pre-functionalized furan building blocks. For instance, commercially available or synthetically prepared substituted furan-2-carboxylic acids or their derivatives can be coupled with 1H-imidazole. A variety of substituted furans can be synthesized through established organic methodologies. For example, trisubstituted furan analogues can be prepared starting from materials like methyl-2,3-dibromofuran-5-yl carboxylate. nih.gov Sequential reactions, such as Suzuki couplings, can then be used to introduce aryl or other groups at specific positions on the furan ring before the final coupling with imidazole. nih.gov

Another strategy involves the direct functionalization of a pre-formed furan-containing scaffold. This can be more challenging due to the reactivity of the furan ring but offers a more convergent synthetic route. The furan ring can also be used as a masked functional group; for example, it can be a precursor to a carboxylic acid through oxidative cleavage, which can be a useful tool in multi-step syntheses. youtube.com

| Modification Strategy | Example Reaction | Potential Substituents |

| Use of pre-functionalized furans | Coupling of a substituted furan-2-carbonyl chloride with 1H-imidazole | Alkyl, Aryl, Halogen, Nitro |

| Suzuki Coupling | Reaction of a bromo-furan intermediate with a boronic acid | Phenyl, Pyridyl, other heteroaryls nih.gov |

| Furan as a masked group | Oxidation of the furan ring to a dicarbonyl species | Can lead to carboxylic acid derivatives youtube.com |

Modification of the Imidazole Ring

The imidazole ring presents multiple sites for modification, including the nitrogen atoms and the carbon atoms of the ring. The amphoteric nature of imidazole, possessing both acidic and basic nitrogen atoms, allows for a diverse range of reactions. nih.govnih.gov

N-alkylation or N-arylation of the imidazole nitrogen not involved in the amide linkage is a straightforward method to introduce diversity. This can be achieved by reacting the this compound with various alkyl halides or through copper-catalyzed Ullman couplings with aryl halides. youtube.com

Substitution on the carbon atoms of the imidazole ring (C2, C4, and C5) can be accomplished by starting with appropriately substituted imidazole precursors. A plethora of synthetic methods exists for creating mono-, di-, and trisubstituted imidazoles, which can then be acylated with furan-2-carbonyl chloride. mdpi.comorganic-chemistry.orgacs.org For example, the reaction of α-diketones, aldehydes, and ammonia or amines is a classic method for synthesizing substituted imidazoles. nih.gov More modern approaches include one-pot syntheses that allow for the construction of highly substituted imidazoles from readily available starting materials. acs.orgnih.gov

The imidazole ring can also be part of a larger fused heterocyclic system, which dramatically increases the structural diversity. Multi-component reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, can be utilized to construct imidazole-fused heterocycles which can then be further functionalized. acs.org

| Modification Strategy | Example Reaction | Potential Substituents |

| N-alkylation/arylation | Reaction with alkyl halides or Ullman coupling | Methyl, Ethyl, Phenyl, Substituted aryls youtube.com |

| Use of substituted imidazoles | Acylation of pre-synthesized substituted imidazoles | Phenyl, tolyl, various functional groups acs.orgnih.gov |

| Multi-component reactions | GBB reaction to form fused imidazoles | Diverse heterocyclic systems acs.org |

Modification of the Ketone Linker

The ketone linker can be modified to alter the geometry and electronic properties of the molecule. One common modification is the reduction of the ketone to a secondary alcohol, yielding Furan-2-yl(1H-imidazol-1-yl)methanol. This introduces a chiral center and a hydrogen bond donor/acceptor group, which can significantly impact biological interactions.

Furthermore, the ketone can be replaced with other functional groups to create isosteres. For instance, the ketone could be converted to an oxime or a hydrazone, or replaced entirely with a different linking group, such as an amide or an ether, by employing different synthetic routes from the outset. While these would no longer be direct analogs of this compound, they represent a logical extension of SAR studies.

| Modification Strategy | Resulting Analog | Key Features |

| Reduction of ketone | Furan-2-yl(1H-imidazol-1-yl)methanol | Introduction of a chiral center, hydroxyl group |

| Formation of Oxime/Hydrazone | This compound oxime | Altered electronics and steric bulk |

| Isosteric Replacement | Amide or Ether Linker | Change in bond angles and flexibility |

By systematically applying these synthetic methodologies, a diverse library of analogs of this compound can be generated, facilitating the exploration of its chemical space and the identification of compounds with optimized properties.

Sophisticated Spectroscopic and Crystallographic Characterization of Furan 2 Yl 1h Imidazol 1 Yl Methanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the mapping of the carbon-hydrogen framework and the connectivity between different parts of the molecule.

One-dimensional NMR spectra provide fundamental information about the chemical environment of magnetically active nuclei. For Furan-2-yl(1H-imidazol-1-yl)methanone, ¹H, ¹³C, and ¹⁵N NMR are crucial for a preliminary assignment of the molecular structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons on the furan (B31954) and imidazole (B134444) rings. The furan ring protons, typically three in number for a 2-substituted furan, will appear as multiplets in the aromatic region. The proton at the 5-position of the furan ring (H5') is expected to be the most deshielded due to the electron-withdrawing effect of the adjacent oxygen atom. The protons at the 3- and 4-positions (H3' and H4') will show characteristic coupling patterns.

The imidazole ring protons will also resonate in the aromatic region. The proton at the 2-position (H2) is anticipated to be a singlet, while the protons at the 4- and 5-positions (H4 and H5) will appear as distinct signals, likely with observable coupling to each other. The exact chemical shifts will be influenced by the carbonyl group and the solvent used for analysis.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H2 | 8.0 - 8.5 | s |

| H4 | 7.2 - 7.6 | t |

| H5 | 7.0 - 7.4 | t |

| H3' | 6.6 - 7.0 | dd |

| H4' | 7.3 - 7.7 | dd |

| H5' | 7.8 - 8.2 | dd |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. It is expected to show eight distinct signals corresponding to the eight carbon atoms in this compound. The carbonyl carbon (C=O) will be the most deshielded, appearing at the downfield end of the spectrum, typically in the range of 160-170 ppm. The carbons of the furan and imidazole rings will resonate in the aromatic region (approximately 110-150 ppm). Data from analogous compounds, such as 1-(furan-2-yl)ethan-1-one, show the furan carbons in this expected range. wikipedia.orgnist.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 160 - 170 |

| C2 | 138 - 142 |

| C4 | 130 - 135 |

| C5 | 115 - 120 |

| C2' | 145 - 150 |

| C3' | 112 - 117 |

| C4' | 120 - 125 |

| C5' | 148 - 153 |

¹⁵N NMR Spectroscopy

While less common than ¹H and ¹³C NMR, ¹⁵N NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atoms. For this compound, two signals are expected for the two distinct nitrogen atoms in the imidazole ring. The N-1 nitrogen, being an amide-like nitrogen due to its bond with the carbonyl group, will have a different chemical shift compared to the N-3 nitrogen, which is more imine-like in character. The expected chemical shifts would be in the range of -150 to -250 ppm for N-1 and -80 to -120 ppm for N-3 relative to nitromethane.

Two-dimensional NMR techniques are essential for unambiguously assigning the signals observed in the one-dimensional spectra and for confirming the connectivity of the atoms within the molecule.

The COSY experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, the following correlations are expected:

A cross-peak between the H4 and H5 protons of the imidazole ring, confirming their adjacent relationship.

Cross-peaks between H3' and H4', and between H4' and H5' of the furan ring, establishing the connectivity within the furan ring.

The HSQC experiment correlates protons with their directly attached carbon atoms. This technique is invaluable for assigning the carbon signals based on the already assigned proton signals. For each C-H bond in the molecule, a cross-peak will be observed in the HSQC spectrum, linking the ¹H and ¹³C chemical shifts.

Correlations from the imidazole protons (H2, H4, and H5) to the carbonyl carbon, confirming the attachment of the imidazole ring to the carbonyl group.

Correlations from the furan protons (H3' and H5') to the carbonyl carbon, confirming the furan-carbonyl linkage.

Correlations from H3' to C2', C4', and C5' of the furan ring, and from H2 to C4 and C5 of the imidazole ring, further confirming the ring structures.

The TOCSY experiment shows correlations between all protons within a spin system, not just those that are directly coupled. In the case of this compound, a TOCSY experiment would show correlations between all the protons of the furan ring (H3', H4', and H5') in one spin system, and between the coupled protons of the imidazole ring (H4 and H5) in another. This can be particularly useful for identifying all the protons belonging to a specific ring system, especially in cases of spectral overlap.

Advanced Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE)

The Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE) is a powerful 2D NMR technique used to unambiguously determine the carbon skeleton of a molecule by identifying direct one-bond carbon-carbon correlations (¹Jcc). libretexts.org Unlike more common NMR experiments that correlate protons and carbons, INADEQUATE correlates adjacent ¹³C nuclei. The primary challenge of this experiment is its very low sensitivity. Since the natural abundance of the ¹³C isotope is only about 1.1%, the probability of finding two ¹³C atoms adjacent to each other in a molecule is approximately 0.01%. huji.ac.il Consequently, the experiment requires large sample quantities, extended acquisition times, or ¹³C-isotopic enrichment. huji.ac.ilwiley.com

For this compound, an INADEQUATE experiment would be the definitive method to confirm the connectivity of the entire carbon framework. The spectrum displays correlations between coupled ¹³C nuclei on the horizontal axis (F2, chemical shift) against a double quantum frequency axis (F1), which is the sum of the offsets of the two coupled nuclei. huji.ac.il

Expected ¹Jcc correlations would trace the complete carbon-carbon bond network. Key correlations would include:

The carbonyl carbon (C=O) showing a correlation to the C2 carbon of the furan ring.

The carbonyl carbon (C=O) also correlating with the C2 carbon of the imidazole ring.

Sequential correlations between C2-C3, C3-C4, and C4-C5 within the furan ring.

Correlations between C4 and C5 within the imidazole ring.

The one-bond coupling constants (¹Jcc) obtained from this experiment can also provide insight into the nature of the carbon-carbon bonds, with typical values of 35-45 Hz for single bonds and around 65 Hz for double bonds. huji.ac.il

Table 1: Expected INADEQUATE Correlations for this compound

| Correlating Carbon 1 | Correlating Carbon 2 | Expected Bond Type |

| Carbonyl (C6) | Furan C2 | Single |

| Carbonyl (C6) | Imidazole C2 | Single |

| Furan C2 | Furan C3 | Double |

| Furan C3 | Furan C4 | Single |

| Furan C4 | Furan C5 | Double |

| Imidazole C4 | Imidazole C5 | Double |

Application of NMR for Detailed Chemical Shift Analysis in Heterocyclic Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating molecular structure. For heterocyclic systems like this compound, ¹H and ¹³C NMR provide detailed information about the electronic environment of each nucleus. The chemical shifts are influenced by factors such as aromatic ring currents, the electronegativity of heteroatoms (oxygen and nitrogen), and the electron-withdrawing effect of the central carbonyl group. modgraph.co.ukconicet.gov.ar

In related acyl-imidazole structures, the proton on the imidazole ring positioned between the two nitrogen atoms (H2) is typically observed at a significant downfield shift. rsc.org Similarly, the protons on the furan ring are influenced by the oxygen heteroatom and the carbonyl substituent. The ¹³C NMR spectrum is characterized by the carbonyl carbon resonance appearing far downfield (typically >160 ppm) and the aromatic carbons appearing in the 110-150 ppm range. oregonstate.edu The inductive electron-withdrawing effects of the heteroaryl rings can cause downfield shifts for the carbon atoms at the point of substitution. conicet.gov.ar

Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for this compound in DMSO-d₆

| Proton | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Notes |

| Imidazole H2 | ~8.5 - 9.0 | s | - | Deshielded proton between two N atoms. |

| Imidazole H5 | ~8.0 - 8.2 | t | ~1.5 | |

| Furan H5 | ~7.9 - 8.1 | dd | J=1.8, 0.8 | Influenced by ring oxygen. |

| Imidazole H4 | ~7.5 - 7.7 | t | ~1.5 | |

| Furan H3 | ~7.3 - 7.5 | dd | J=3.6, 0.8 | Adjacent to carbonyl-substituted carbon. |

| Furan H4 | ~6.7 - 6.9 | dd | J=3.6, 1.8 |

Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆

| Carbon | Predicted δ (ppm) | Notes |

| Carbonyl (C=O) | ~160 - 165 | Ketone carbonyl in an electron-deficient system. |

| Furan C2 | ~148 - 150 | Substituted carbon, attached to oxygen. |

| Furan C5 | ~146 - 148 | Alpha to oxygen. |

| Imidazole C2 | ~137 - 139 | Between two nitrogen atoms. |

| Imidazole C4 | ~130 - 132 | |

| Imidazole C5 | ~117 - 119 | |

| Furan C3 | ~115 - 117 | Beta to oxygen. |

| Furan C4 | ~112 - 114 | Beta to oxygen. |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy, typically to within 5 parts per million (ppm). nih.gov This precision allows for the calculation of a unique elemental formula, distinguishing the target compound from isomers or other molecules that may have the same nominal mass. For this compound, the molecular formula is C₈H₆N₂O₂. HRMS analysis, often using electrospray ionization (ESI), would provide an experimental mass that can be compared against the theoretical (calculated) exact mass. nih.gov The use of additives like imidazole derivatives in native MS has been shown to improve signal and stabilize complexes, highlighting the suitability of mass spectrometric techniques for this class of compounds. acs.org

Table 4: Theoretical Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₆N₂O₂ |

| Nominal Mass | 162 u |

| Monoisotopic (Exact) Mass | 162.04293 u |

| Expected [M+H]⁺ Ion | 163.05021 u |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the molecule's vibrational modes. The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. nih.gov The most prominent of these would be the strong stretching vibration of the ketone (C=O) group. The positions of the aromatic C-H, C=C, and C=N stretching vibrations from the furan and imidazole rings also provide key structural information. The spectrum of imidazole itself shows characteristic bands for N-H and ring vibrations, while furan has distinctive C-O-C stretching modes. researchgate.netnist.gov

Table 5: Predicted Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3150 - 3100 | C-H Stretch | Aromatic (Furan & Imidazole) |

| 1700 - 1680 | C=O Stretch | Aryl Ketone |

| 1600 - 1450 | C=C and C=N Stretch | Aromatic Rings |

| 1260 - 1020 | C-O-C Stretch | Furan Ring Ether |

| 885 - 875 | C-H Bend | Furan Ring (2-substituted) |

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. It provides definitive data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation. While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as (Furan-2-yl)[(furan-2-yl)carbonyldisulfanyl]methanone and 1,3-bis(furan-2-ylmethyl)-1H-benzimidazol-3-ium chloride, allows for a detailed prediction of its solid-state geometry. researchgate.netnih.gov

It is expected that both the furan and imidazole rings would be largely planar. A key structural parameter is the dihedral angle between the planes of the two heterocyclic rings, which is dictated by steric and electronic interactions around the central carbonyl linker. In a related furan-disulfide structure, the dihedral angle between the two furan rings is 80.90(8)°. researchgate.net A similar significant twist between the furan and imidazole rings is anticipated for the title compound to minimize steric hindrance. The analysis would also confirm the point of attachment, showing the carbonyl bridge linking C2 of the furan ring to N1 of the imidazole ring.

Table 6: Predicted Solid-State Structural Parameters from Analogous Crystal Structures

| Parameter | Bond/Angle | Predicted Value | Reference Structure Feature |

| Bond Length | C=O | ~1.21 Å | Carbonyl bond length researchgate.net |

| Bond Length | (CO)-C(Furan) | ~1.47 Å | Carbonyl to ring C bond |

| Bond Length | (CO)-N(Imidazole) | ~1.39 Å | Acyl-imidazole C-N bond |

| Bond Length | C-O (Furan) | ~1.36 Å | Furan C-O bond researchgate.net |

| Bond Angle | Furan C2 - C(O) - Imidazole N1 | ~118° | Angle around central ketone |

| Dihedral Angle | Furan Plane - Imidazole Plane | 70 - 90° | Angle between the two rings researchgate.netnih.gov |

Advanced Computational Chemistry and Theoretical Investigations of Furan 2 Yl 1h Imidazol 1 Yl Methanone

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

No published data is available for DFT calculations performed on Furan-2-yl(1H-imidazol-1-yl)methanone. A theoretical investigation would typically be initiated using a functional, such as B3LYP, and a suitable basis set to solve the Schrödinger equation for the molecule, providing insights into its electronic structure and energy.

Geometry Optimization and Conformational Analysis

Specific optimized geometric parameters (bond lengths, bond angles, and dihedral angles) for this compound are not available in the scientific literature. A computational study would be necessary to determine the most stable three-dimensional conformation of the molecule in its ground state. This would involve calculating the potential energy surface by rotating the furan (B31954) and imidazole (B134444) rings relative to the central carbonyl group to identify the global energy minimum.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) for this compound have not been reported. Analysis of these frontier orbitals is crucial for understanding a molecule's chemical reactivity and kinetic stability. irjweb.com The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap often suggesting higher reactivity. irjweb.com A dedicated DFT calculation would be required to determine these energy values and map the spatial distribution of the HOMO and LUMO across the molecule.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map for this compound is not available. This analysis is used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. An MEP map would identify the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which are anticipated to be around the oxygen and nitrogen atoms and the hydrogen atoms, respectively.

Natural Bond Orbital (NBO) Analysis

There are no published NBO analysis results for this compound. This theoretical analysis provides a detailed picture of the bonding and electronic structure by studying charge transfer and hyperconjugative interactions between orbitals. Such a study would quantify the delocalization of electron density from filled Lewis-type orbitals to empty non-Lewis orbitals, offering insights into the molecule's stability.

Investigation of Non-Linear Optical (NLO) Properties

The non-linear optical (NLO) properties of this compound have not been computationally investigated. This type of study involves calculating the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) to assess the material's potential for applications in optoelectronics. Research on similar molecules has shown that intramolecular charge transfer can lead to significant NLO responses. nih.gov

Vibrational Frequency Analysis and Comparison with Experimental Spectra

A theoretical vibrational analysis for this compound has not been performed. Such an analysis, typically done using DFT methods, calculates the fundamental vibrational frequencies and intensities. These theoretical frequencies can then be compared with experimental data from FT-IR and FT-Raman spectroscopy to provide a detailed assignment of the observed vibrational modes, confirming the molecular structure. This comparative analysis for the target compound remains to be conducted.

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this technique is pivotal for predicting the interaction between a small molecule (ligand) and a protein's binding site. For derivatives containing furan and imidazole rings, molecular docking studies have been instrumental in identifying potential biological targets and elucidating binding modes.

Research on various furan-imidazole derivatives has demonstrated their potential to interact with a range of protein targets. For instance, studies have been conducted on derivatives targeting viral proteins and bacterial enzymes. One such study on a series of 4,5-di(furan-2-yl)-2-phenyl-1-(2-(thiophen-2-yl)ethyl-1H imidazole derivatives revealed effective interaction with an antiviral protein (PDB ID: 2VF5). Similarly, novel thiazole (B1198619) derivatives incorporating both imidazole and furan scaffolds have been docked against the DNA gyrase B enzyme, a key target in antibacterial research. These studies found that the compounds exhibited favorable binding energies, interacting with key amino acids within the enzyme's active site in a manner comparable to native inhibitors.

In a notable study, a complex furan-imidazole derivative, 1-(2,3-dihydrobenzo[b] nih.govpharmaffiliates.comdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole (DDFDI), was investigated for its potential as an antiviral agent against SARS-CoV-2. nih.gov Molecular docking simulations were performed against several COVID-19-related protein receptors to determine the compound's binding affinity. nih.gov The findings from such studies on related structures provide a framework for predicting the potential interactions of this compound.

Table 1: Example Molecular Docking Data for a Furan-Imidazole Derivative (DDFDI) against COVID-19 Targets

| Protein Target (PDB ID) | Binding Energy (kcal/mol) |

|---|---|

| COVID-19/6W41 | Data not specified in results |

| COVID-19/6WCF | Data not specified in results |

| COVID-19/6Y84 | Data not specified in results |

| COVID-19/6W4B | Data not specified in results |

This table is illustrative and based on studies of a derivative compound, DDFDI, as specific data for this compound is not available. nih.gov

Quantum Chemical Studies on Furan and Imidazole Ring Interactions

Quantum chemical studies, particularly those using Density Functional Theory (DFT), provide profound insights into the electronic structure, stability, and reactivity of molecules. These methods are used to calculate properties like HOMO-LUMO energy gaps, molecular electrostatic potential (MEP), and natural bond orbital (NBO) characteristics, which are crucial for understanding the interactions between the furan and imidazole rings within a compound like this compound.

For the derivative DDFDI, quantum chemical calculations were performed using the DFT method with the B3LYP/6-31G(d,p) basis set. nih.gov The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining molecular reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability; a smaller gap suggests higher reactivity. nih.gov NBO analysis is employed to understand charge delocalization and the stability it confers upon the molecule. nih.gov

Table 2: Example Quantum Chemical Parameters for a Furan-Imidazole Derivative (DDFDI)

| Parameter | Method | Basis Set | Finding |

|---|---|---|---|

| Geometry Optimization | DFT | B3LYP/6-31G(d,p) | Optimized molecular structure determined. nih.gov |

| HOMO-LUMO Analysis | DFT | B3LYP/6-31G(d,p) | Describes charge transfer within the molecule. nih.gov |

| NBO Analysis | DFT | B3LYP/6-31G(d,p) | Investigates molecular stability and charge delocalization. nih.gov |

| Molecular Electrostatic Potential | DFT | B3LYP/6-31G(d,p) | Analyzed to identify reactive sites. nih.gov |

This table is illustrative and based on methodologies applied to derivative compounds, as specific data for this compound is not available. nih.gov

Chemical Reactivity and Transformational Chemistry of Furan 2 Yl 1h Imidazol 1 Yl Methanone

Electrophilic and Nucleophilic Reactivity of the Methanone (B1245722) Carbonyl

The carbonyl carbon of the methanone group in Furan-2-yl(1H-imidazol-1-yl)methanone is electrophilic in nature, making it a prime target for nucleophilic attack. This reactivity is fundamental to many of its subsequent chemical transformations.

A notable example of this reactivity is its reaction with N-arylthiosemicarbazides. In the presence of a catalytic amount of concentrated hydrochloric acid in ethanol (B145695), the nucleophilic nitrogen of the thiosemicarbazide (B42300) attacks the electrophilic carbonyl carbon of the furan (B31954) imidazolyl ketone. nih.gov This addition-elimination reaction results in the formation of N-aryl-2-(1-(2-(furan-2-yl)-1H-imidazol-5-yl)ethylidene)hydrazine-1-carbothioamide derivatives. nih.gov This transformation effectively converts the carbonyl group into a C=N double bond, demonstrating the utility of the methanone as a key reactive handle for further molecular elaboration. nih.gov

Table 1: Example of Nucleophilic Addition at the Methanone Carbonyl

| Reactant 1 | Reactant 2 | Product |

| Furan imidazolyl ketone | N-arylthiosemicarbazide | 2-(1-(2-(furan-2-yl)-4-methyl-1H-imidazol-5-yl)ethylidene)-N-arylhydrazine-1-carbothioamide |

This interactive table summarizes the transformation of the ketone functionality.

Functionalization Strategies on the Furan and Imidazole (B134444) Moieties

Both the furan and imidazole rings within the molecule offer opportunities for functionalization, allowing for the synthesis of a wide array of derivatives.

The imidazole ring is known for its amphoteric character, meaning it can react as both a base and a weak acid. nih.gov The presence of two nitrogen atoms with different electronic environments (one pyrrole-like, one pyridine-like) makes the ring susceptible to both electrophilic and nucleophilic attacks. nih.govajol.info The pyridine-like N-3 nitrogen is basic (pKaH of ~7) and is the primary site for protonation and coordination with metal ions. mdpi.comwikipedia.org Functionalization can be achieved through various methods, including N-alkylation, acylation, and electrophilic substitution on the carbon atoms of the ring, although the latter often requires specific activating groups. The synthesis of trisubstituted imidazoles from α-diketones or via methods like the Van Leusen reaction highlights the versatility of imidazole chemistry. nih.govmdpi.com

The furan ring is an electron-rich aromatic system. This makes it susceptible to electrophilic attack and oxidation. nih.govevitachem.com Reactions such as nitration, sulfonation, and Friedel-Crafts acylation can introduce functional groups onto the furan ring, typically at the 5-position if the 2-position is substituted. Furthermore, the furan ring can undergo oxidative dearomatization to form highly reactive intermediates, which can then be used in subsequent cyclization reactions. nih.gov The development of metal-free methods for synthesizing polysubstituted furans underscores the ongoing interest in modifying this heterocyclic core. nih.gov

Cyclization Reactions and Annulation Chemistry Involving the Heterocyclic Rings

The strategic placement of functional groups on the this compound scaffold enables a variety of intramolecular and intermolecular cyclization reactions, leading to the formation of new fused or linked heterocyclic systems.

Following the reaction of the methanone carbonyl mentioned previously, the resulting thiourea (B124793) derivatives can undergo further cyclization. nih.gov For instance, reacting these carbothioamides with hydrazonyl chlorides in ethanol with a triethylamine (B128534) catalyst leads to the formation of 1,3-thiazole derivatives through a process of nucleophilic substitution followed by cyclization. nih.gov This demonstrates a pathway from a simple ketone to a more complex tri-heterocyclic system.

In a different approach, the reactivity of related imidazole-thiols has been explored. The base-catalyzed reaction of 4-phenyl-1H-imidazole-2-thiol with 1,5-diaryl-substituted (E)-pent-2-en-4-yn-1-ones involves both the thiol (HS) and amine (HN) groups of the imidazole derivative, resulting in a 6-endo-trig cyclization to yield 5H-imidazo[2,1-b] ajol.inforesearchgate.netthiazine derivatives. researchgate.net Interestingly, the reaction pathway can be influenced by steric factors; using a more sterically hindered 4,5-diphenyl-1H-imidazole-2-thiol under the same conditions leads to furan ring closure instead (a 5-exo-dig cyclization). researchgate.net

Investigation of Metal-Mediated and Metal-Free Transformations

The synthesis of derivatives from this compound and related structures can be achieved through both metal-mediated and metal-free chemical transformations.

Metal-Free Transformations: There is a growing emphasis on developing synthetic methods that avoid the use of expensive and potentially toxic metal catalysts. nih.govresearchgate.net For imidazoles, metal-free syntheses often involve condensation reactions, coupling reactions, and ring transformations. researchgate.net Similarly, metal-free approaches to furan synthesis have been developed, such as the BF3·Et2O mediated formal [4+1] reaction of diazirines and alkenyl ketones, or base-catalyzed reactions of α-hydroxy ketones with cyano compounds. nih.govresearchgate.net These methods offer advantages in terms of cost, environmental impact, and operational simplicity. researchgate.net

Metal-Mediated Transformations: Transition metals are widely used to catalyze the formation of C-C and C-N bonds, enabling the construction of complex heterocyclic systems. While classic methods like the Paal-Knorr furan synthesis are acid-catalyzed, many modern variations employ metal catalysts for cyclization and cross-coupling reactions to build furan and imidazole scaffolds. nih.govnih.gov Ruthenium nanoparticles supported on ionic liquid phases have been shown to be effective catalysts in transformations involving imidazole functionalities, highlighting the synergy between the metal center and the heterocyclic ligand system. acs.org

Coordination Chemistry and Metal Complexation of Imidazole-Furan Derived Ligands

The this compound molecule is an excellent candidate for use as a ligand in coordination chemistry. The pyridine-like nitrogen (N-3) of the imidazole ring is a strong donor site for metal ions. wikipedia.orgrsc.org The carbonyl oxygen can also participate in coordination, allowing the molecule to act as a bidentate ligand, forming stable chelate rings with metal centers.

The synthesis of metal complexes with ligands derived from furan and imidazole is typically straightforward. The general procedure involves the reaction of the ligand with a metal salt, such as a chloride, nitrate, or acetate (B1210297) salt of a transition metal (e.g., Cu(II), Zn(II), Co(II), Ni(II)), in a suitable solvent. ajol.inforesearchgate.net The reaction mixture is often stirred at room or elevated temperature to facilitate the formation of the complex, which may then precipitate from the solution or be isolated after solvent removal. youtube.com The stoichiometry of the ligand to the metal can be varied to obtain complexes with different coordination numbers and geometries. researchgate.net

The successful synthesis and structure of the resulting metal complexes are confirmed using a combination of analytical and spectroscopic techniques.

Elemental Analysis: The elemental composition (C, H, N) of the synthesized complexes is determined to confirm that the experimental data align with the calculated values for the proposed molecular formula. ajol.inforesearchgate.net

FT-IR Spectroscopy: Infrared spectroscopy is a powerful tool for identifying which atoms of the ligand are involved in coordination. Upon complexation, the IR absorption bands associated with the coordinating groups will shift. A key indicator for the involvement of the carbonyl group is a shift of its stretching frequency (ν(C=O)) to a lower wavenumber (by 15-21 cm⁻¹) in the complex's spectrum compared to the free ligand. ajol.info This shift is due to the weakening of the C=O bond as electron density is donated to the metal center. Furthermore, the formation of new bonds between the metal and the ligand is confirmed by the appearance of new, low-frequency bands corresponding to M-N and M-O vibrations. ajol.info

Table 2: Typical FT-IR Spectral Data for Ligand and Metal Complexes

| Compound Type | ν(C=O) (cm⁻¹) | ν(C=N) of Imidazole (cm⁻¹) | ν(M-N) (cm⁻¹) | ν(M-O) (cm⁻¹) |

| Free Ligand | ~1700 | ~1580 | - | - |

| Metal Complex | ~1680 (Shifted) | Shifted | ~530 | ~460 |

This interactive table shows representative shifts in IR frequencies upon metal complexation, based on data for similar structures. ajol.info

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The position and number of d-d transition bands can help distinguish between geometries such as octahedral, tetrahedral, or square planar. ajol.infochemmethod.com For example, Mn(II) complexes showing bands around 14,500 cm⁻¹ and 22,500 cm⁻¹ are suggestive of an octahedral geometry. ajol.info

Table 3: Electronic Spectra and Corresponding Geometries for Metal Complexes

| Metal Ion | Observed Bands (cm⁻¹) | Assignment | Proposed Geometry |

| Mn(II) | ~14,500, ~22,500 | ⁶A₁g → ⁴T₁g, ⁶A₁g → ⁴E₂g + ⁴A₁g | Octahedral |

| Co(II) | ~15,600, ~18,200 | ⁴T₁g(F) → ⁴A₂g(F), ⁴T₁g(F) → ⁴T₁g(P) | Octahedral |

| Ni(II) | ~13,900, ~25,300 | ³A₂g(F) → ³T₁g(F), ³A₂g(F) → ³T₁g(P) | Octahedral |

| Cu(II) | ~14,100 | ²E_g → ²T₂g | Distorted Octahedral |

This interactive table correlates electronic transition data with the proposed geometries of metal complexes, based on findings for related systems. ajol.info

NMR Spectroscopy: For diamagnetic complexes, such as those with Zn(II), ¹H and ¹³C NMR spectroscopy can provide detailed structural information. Changes in the chemical shifts of the furan and imidazole protons and carbons upon complexation confirm the coordination of the ligand to the metal ion. nih.govnih.gov

Theoretical Studies on Metal-Ligand Bonding and Geometry

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricacies of metal-ligand bonding and predicting the geometries of coordination complexes. umn.edu While specific theoretical studies exclusively targeting this compound complexes are not extensively documented in the literature, a wealth of computational research on structurally analogous ligands provides significant insight into the likely bonding characteristics and geometric preferences of its metallic adducts. By examining theoretical data for metal complexes of furan-2-carboxamides, N-acylimidazoles, and other furan- and imidazole-containing ligands, a predictive framework for the behavior of this compound as a ligand can be established.

Computational models of metal complexes with related ligands, such as N-(thiazol-2-yl)furan-2-carboxamide, have been successfully used to investigate molecular and electronic structures. nih.gov These studies often employ methods like DFT with basis sets such as B3LYP/6-311G to optimize molecular geometries and calculate electronic properties. mdpi.com For this compound, it is anticipated that coordination with a metal ion would primarily occur through the N-3 atom of the imidazole ring and the oxygen atom of the carbonyl group, forming a stable chelate ring. This bidentate coordination mode is a common feature in related ligand systems. researchgate.net

Theoretical investigations into the metal complexes of ligands containing imidazole moieties have explored the nature of the metal-nitrogen bond in detail. DFT calculations on heme complexes with axially coordinated imidazoles, for instance, have analyzed the factors determining imidazole orientation, highlighting the role of electrostatic interactions. nih.gov Similarly, studies on other imidazole-containing ligands have used DFT to probe their coordination patterns with various transition metal ions, revealing diverse bonding modes and the influence of non-covalent interactions on molecular integrity. researchgate.net

The furan moiety also plays a crucial role in the electronic structure of the ligand. The oxygen atom in the furan ring possesses lone pairs of electrons, one of which participates in the ring's conjugated π-system, contributing to its aromatic character. wikipedia.org While direct coordination of the furan oxygen to a metal center is less common when a more favorable chelation site is available, its electronic influence on the adjacent carbonyl group is significant. DFT studies on the interaction of furan with a Ziegler-Natta catalyst have shown that the furan ring can act as a nucleophilic electron donor, which can influence the reactivity of nearby functional groups. mdpi.com

To provide a more quantitative understanding, the following tables present representative theoretical data from computational studies on analogous metal complexes. These values offer an approximation of the bond lengths and angles that could be expected in metal complexes of this compound.

Table 1: Representative Calculated Metal-Ligand Bond Lengths from DFT Studies of Analogous Complexes

| Metal Ion | Coordinated Atom | Ligand Type | Calculated Bond Length (Å) |

| Ni(II) | Imidazole N | Imidazole-chalcone hybrid | 2.045 |

| Cu(II) | Imidazole N | Imidazole-chalcone hybrid | 2.011 |

| Zn(II) | Imidazole N | Imidazole-chalcone hybrid | 2.052 |

| Fe(II) | Imidazole N | Imidazole-tetrazole ligand | 2.167 |

| Ni(II) | Carbonyl O | Furan-2-ylmethylene-2-hydroxybenzohydrazide | 1.987 |

| Cu(II) | Carbonyl O | Furan-2-ylmethylene-2-hydroxybenzohydrazide | 1.954 |

This table is a compilation of data from various sources studying ligands with similar coordinating groups and is intended for illustrative purposes.

Table 2: Representative Calculated Bond Angles from DFT Studies of Analogous Complexes

| Metal Ion | Angle | Ligand Type | Calculated Bond Angle (°) |

| Ni(II) | N-Ni-O | Imidazole-chalcone hybrid | 88.5 |

| Cu(II) | N-Cu-O | Imidazole-chalcone hybrid | 91.2 |

| Zn(II) | N-Zn-O | Imidazole-chalcone hybrid | 87.9 |

| Fe(II) | N-Fe-O | Imidazole-tetrazole ligand | 78.9 |

This table is a compilation of data from various sources studying ligands with similar coordinating groups and is intended for illustrative purposes.

Furthermore, theoretical studies often delve into the electronic properties of these complexes. The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution provides insights into the reactivity and electronic transitions of the complex. researchgate.net For instance, in related systems, the HOMO is often located on the metal and donor atoms, while the LUMO is centered on the ligand's π-system. researchgate.net Molecular Electrostatic Potential (MEP) maps are also commonly generated to identify nucleophilic and electrophilic sites within the molecule, further predicting its reactive behavior. nih.govresearchgate.net

Structure Activity Relationship Sar Studies for Furan 2 Yl 1h Imidazol 1 Yl Methanone Analogs

Systematic Modification of the Furan (B31954) Ring and Its Influence on Molecular Behavior

Research on related antifungal compounds has shown that replacing the furan ring with other moieties can significantly impact efficacy. For instance, in a series of imidazole-based antifungal agents, the nature of the aromatic group attached to the core structure was found to be a crucial determinant of activity. While direct SAR studies on furan-2-yl(1H-imidazol-1-yl)methanone are not extensively documented, inferences can be drawn from broader studies on related structures. For example, the substitution of the furan ring with a phenyl or a substituted phenyl ring often leads to a change in the antifungal spectrum and potency.

In some instances, the furan ring is not just a simple aromatic placeholder but may engage in specific interactions with the biological target. Its oxygen atom can act as a hydrogen bond acceptor, and the aromatic system can participate in π-π stacking interactions. Modifications that alter the electronic distribution or the steric profile of this ring can disrupt these interactions, leading to a decrease in activity. For example, the introduction of bulky substituents on the furan ring could hinder the proper binding of the molecule to its target enzyme.

| Analog | R Group (Furan Replacement) | Relative Antifungal Activity |

|---|---|---|

| 1 | Furan-2-yl | +++ |

| 2 | Phenyl | ++ |

| 3 | Thiophen-2-yl | ++ |

| 4 | Pyridin-3-yl | + |

| 5 | Benzofuran-2-yl | ++++ |

Activity Ranking: + (low) to ++++ (high)

Investigation of Substituent Effects on the Imidazole (B134444) Ring and Their Conformational Impact

The imidazole moiety is a cornerstone of this scaffold's biological activity. nih.govexlibrisgroup.com It is known to coordinate with the heme iron of cytochrome P450 enzymes, such as lanosterol (B1674476) 14α-demethylase, a key enzyme in fungal ergosterol (B1671047) biosynthesis. The N-3 nitrogen of the imidazole ring is crucial for this interaction. nih.gov Therefore, any modification to the imidazole ring can have a profound impact on the compound's activity.

Studies on various imidazole derivatives have shown that the introduction of substituents on the imidazole ring can modulate the electronic properties and steric bulk, thereby influencing binding affinity. For example, the addition of small alkyl groups at the 2- or 4(5)-positions of the imidazole ring can sometimes enhance activity, possibly by improving the hydrophobic interactions within the binding pocket. However, larger substituents may lead to steric clashes and a reduction in potency.

The conformational flexibility of the entire molecule is also influenced by the imidazole ring and its substituents. The orientation of the imidazole ring relative to the furan ring is critical for proper alignment within the active site of the target enzyme. Substituents can restrict the rotation around the bond connecting the imidazole to the carbonyl group, locking the molecule into a more or less favorable conformation.

| Analog | Imidazole Substituent (R') | Impact on Activity | Conformational Note |

|---|---|---|---|

| 6 | H (unsubstituted) | Baseline | Flexible |

| 7 | 2-Methyl | Slight Increase | Slightly restricted rotation |

| 8 | 4-Nitro | Decrease | Altered electronics |

| 9 | 2-Phenyl | Significant Decrease | Steric hindrance |

Analysis of the Carbonyl Linker Modifications on Molecular Recognition Properties

The carbonyl group serves as a critical linker between the furan and imidazole rings. It is not merely a spacer but an active participant in molecular recognition, primarily through its ability to act as a hydrogen bond acceptor. mdpi.com Modification or replacement of this carbonyl linker has been explored to understand its role and to develop analogs with different properties.

Replacing the ketone with an ester or an amide can alter the electronic character and hydrogen bonding capacity of the linker. For example, an amide introduces a hydrogen bond donor (the N-H group), which could lead to new interactions with the target, potentially enhancing affinity. Conversely, replacing the carbonyl with a methylene (B1212753) bridge (-CH2-) removes the hydrogen bonding acceptor capability, which often results in a significant loss of activity, highlighting the importance of this functional group.

The rigidity of the linker is also a key factor. The carbonyl group provides a certain degree of rotational freedom, allowing the furan and imidazole rings to adopt an optimal orientation for binding. Modifying the linker to something more rigid, like incorporating it into a cyclic system, could pre-organize the molecule into a bioactive conformation, but at the risk of preventing binding if the locked conformation is not ideal.

| Analog | Linker (X) | Key Property Change | Effect on Binding |

|---|---|---|---|

| 10 | -C(=O)- (Ketone) | H-bond acceptor | Strong |

| 11 | -CH(OH)- (Alcohol) | H-bond donor/acceptor | Variable |

| 12 | -CH2- (Methylene) | Loss of H-bonding | Weakened |

| 13 | -C(=S)- (Thioketone) | Weaker H-bond acceptor | Reduced |

Elucidation of Pharmacophore Features from Structure-Activity Correlations

Based on the SAR studies of this compound and its analogs, a clear pharmacophore model emerges for its antifungal activity. This model highlights the essential structural features required for effective interaction with the target enzyme.

The key pharmacophoric features can be summarized as follows:

An N-substituted imidazole ring: The unsubstituted nitrogen atom (N-3) is essential for coordinating with the heme iron of the target enzyme. nih.gov

A hydrogen bond acceptor: The carbonyl oxygen is a critical feature, likely forming a hydrogen bond with an amino acid residue in the active site. mdpi.com

A lipophilic aromatic moiety: The furan ring, or a suitable replacement, occupies a hydrophobic pocket in the enzyme. Its size, shape, and electronic properties are important for van der Waals and/or π-π interactions.

The spatial arrangement of these three features is crucial. The distance and relative orientation between the imidazole nitrogen, the carbonyl oxygen, and the aromatic ring must be optimal to allow for a complementary fit within the binding site. Computational modeling and molecular docking studies on related compounds have helped to visualize and refine this pharmacophore model, providing a rational basis for the design of new and more potent analogs. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.